molecular formula C23H25FN2O6S B5350167 Cambridge id 7008495

Cambridge id 7008495

Cat. No.: B5350167
M. Wt: 476.5 g/mol
InChI Key: UEFANESRNUJQPH-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cambridge ID 7008495 (CAS 6007-85-8) is a synthetic organic compound with the molecular formula C₆H₂O₃S and a molecular weight of 154.14 g/mol. It belongs to the class of sulfonated heterocyclic compounds, characterized by a thiophene[3,4-c]pyrrole-4,6-dione core substituted with ethoxy and methoxy phenyl groups. The compound exhibits high absorption spectra and moderate aqueous solubility (2.58 mg/mL in water), making it suitable for pharmaceutical and materials science applications .

Properties

IUPAC Name

4-[(E)-[2-(4-fluorophenyl)-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O6S/c1-25(2)33(30,31)18-11-7-16(8-12-18)21(27)19-20(15-5-9-17(24)10-6-15)26(13-4-14-32-3)23(29)22(19)28/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFANESRNUJQPH-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for Cambridge id 7008495 involve multiple steps, including the formation of aromatic rings and the introduction of functional groups such as fluorine, hydroxyl, and sulfonamide. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cambridge id 7008495 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Cambridge id 7008495 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cambridge id 7008495 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Analytical and Functional Insights

  • Spectroscopic Differentiation :
    • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing ID 7008495 from analogs. For example, the sulfone group (-SO₂-) in ID 7008495 produces distinct NMR shifts at δ 3.2–3.5 ppm, absent in boronic acid derivatives .
  • Application Potential: ID 7008495’s high GI absorption and moderate log P make it a candidate for oral drug delivery, whereas CAS 1046861-20-4’s boron moiety suggests utility in Suzuki-Miyaura coupling reactions for materials science .

Q & A

Q. What frameworks address reproducibility challenges in [Compound ID 7008495] research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Publish protocols on platforms like Protocols.io . Use open-source software for analysis. Collaborate with independent labs for external validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.